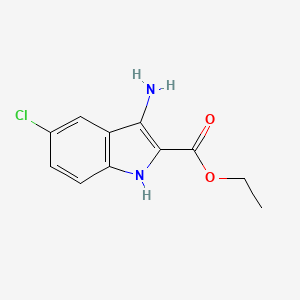

ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

概要

説明

Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and ethyl 2-bromoacetate.

Formation of Ethyl 5-chloro-1H-indole-2-carboxylate: This intermediate is formed by reacting 5-chloroindole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

Amination: The intermediate is then subjected to amination using reagents like ammonia or an amine source to introduce the amino group at the 3-position of the indole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like sodium methoxide or primary amines can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives or other oxidized forms.

Reduction: Reduced amine derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis Overview

The synthesis of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate typically involves several steps, including:

- Formation of the Indole Framework: Starting from simple indole derivatives.

- Chlorination: Introducing the chloro substituent using chlorinating agents.

- Amination: Incorporating the amino group through nucleophilic substitution reactions.

- Esterification: Finalizing the structure by forming the ethyl ester.

This multi-step synthesis allows for high yields and purity levels suitable for research applications.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties:

- Anticancer Activity: Studies have shown that derivatives of indole compounds can inhibit cancer cell proliferation. For instance, a series of analogs demonstrated significant antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC₅₀ values as low as 29 nM .

- Antimicrobial Properties: The compound has been investigated for its ability to combat bacterial and fungal infections, showing promise as a bioactive agent.

Biological Research

The compound's interactions with biological targets have been extensively studied:

- Enzyme Inhibition: this compound has been identified as an inhibitor of key enzymes involved in disease pathways, particularly those related to cancer and neurodegenerative diseases.

- Neuroprotective Effects: Research indicates that certain indole derivatives may have protective effects against neurotropic viruses, enhancing their potential in treating viral infections .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for:

- Synthesis of Complex Molecules: Its structure allows for further modifications to create more complex indole derivatives with enhanced biological activities .

- Dye and Pigment Development: The compound can be utilized in developing dyes and pigments due to its stable chemical properties.

Case Studies and Research Findings

- Antiproliferative Activity Study:

- Enzyme Interaction Analysis:

作用機序

The mechanism of action of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The amino and chloro groups on the indole ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

類似化合物との比較

Similar Compounds

Ethyl 5-chloro-1H-indole-2-carboxylate: Lacks the amino group at the 3-position.

3-Amino-1H-indole-2-carboxylate: Lacks the chloro group at the 5-position.

5-Chloro-1H-indole-2-carboxylate: Lacks both the ethyl ester and amino groups.

Uniqueness

Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate is unique due to the presence of both the amino and chloro groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

生物活性

Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antimicrobial and anticancer properties, making it a subject of ongoing research in various biological pathways and enzyme interactions.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 238.67 g/mol. The presence of an amino group at the 3-position and a chloro group at the 5-position of the indole ring significantly influences its biological activity and interactions with target proteins.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The amino and chloro groups enhance its binding affinity to enzymes, receptors, or other proteins, leading to modulation of various biological pathways. This compound has been studied for its ability to inhibit key enzymes involved in disease pathways, particularly in cancer and microbial infections.

Antimicrobial Activity

This compound has shown significant antimicrobial activity against various strains. In particular, it demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as an antibacterial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 3.90 |

| Staphylococcus aureus (MRSA) | <1.00 |

| Candida albicans | 7.80 |

This data highlights the compound's efficacy against resistant strains, which is critical in the context of rising antibiotic resistance.

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines, including A549 lung cancer cells. The compound's mechanism involves disrupting cellular processes leading to apoptosis, characterized by the overexpression of pro-apoptotic factors like Bax and caspases .

Case Study: A549 Cell Line

In a study assessing the cytotoxic effects on A549 cells, this compound demonstrated an IC50 value indicating effective growth inhibition compared to control compounds. The results suggest that this compound could serve as a lead structure for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. Variations in the indole scaffold can lead to different pharmacological profiles:

| Compound | Similarity | Unique Features |

|---|---|---|

| Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate | 0.93 | Different amino position; potential varied activity |

| Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate | 0.89 | Variation in chlorine position affecting reactivity |

| Mthis compound | 0.88 | Methyl group instead of ethyl; altered lipophilicity |

These variations indicate that subtle changes in structure can significantly influence the compound's biological properties.

特性

IUPAC Name |

ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNGJTFHRLLAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394316 | |

| Record name | ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62578-58-9 | |

| Record name | ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。